3-Chloro-2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl](phenyl)methyl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl](phenyl)methyl]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C22H13Cl2F3N2S and its molecular weight is 465.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
: Selection of boron reagents for Suzuki–Miyaura coupling : Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide : Donor engineering of diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl : Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov alkene hydromethylation : Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov alkene hydromethylation
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the thiazole ring, which can undergo electrophilic substitution and nucleophilic substitution .
Cellular Effects
Thiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of varying dosages of 3-Chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-ylmethyl]-5-(trifluoromethyl)pyridine in animal models have not been reported. Thiazole derivatives have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2F3N2S/c23-16-8-6-13(7-9-16)18-12-30-21(29-18)19(14-4-2-1-3-5-14)20-17(24)10-15(11-28-20)22(25,26)27/h1-12,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIRWGHDUNXTNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.